Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-4-11-3-5(10)7(6)13-8/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
DDYCVFCEMVUSTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NC=C2N1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Mechanisms and Analysis
Cyclization Mechanism
The reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, forming an imine intermediate. Intramolecular cyclization occurs through nucleophilic substitution of the chloro group by the pyridine nitrogen, yielding the imidazo[4,5-c]pyridine ring system with bromine at position 7.
Role of Alkali
Alkali bases such as sodium bicarbonate and sodium carbonate neutralize the hydrochloric acid generated during cyclization, facilitating the reaction and improving yield and purity. Stronger bases like sodium hydroxide may lead to side reactions, reducing yield.
Solvent Effects
Polar protic solvents (ethanol, methanol, water) enhance solubility of reactants and intermediates and promote reaction kinetics. Ethanol is preferred for balancing solubility and ease of product isolation.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkali-mediated cyclization (Patent) | 2-Amino-5-bromopyridine, monochloroacetaldehyde, NaHCO3/Na2CO3 | 25–55°C, 2–24 h, EtOH/H2O | 67–72 | Mild, high purity, scalable | Moderate reaction time |
| One-pot SNAr-reduction-cyclization | 2-Chloro-3-nitropyridine, aldehydes, Zn dust | Ambient to 80°C, 10 h, H2O-IPA | High | Catalyst-free, clean reaction | Requires Zn and multiple steps |
| Esterification/transesterification | Carboxylic acid precursor, EtOH, H2SO4 catalyst | Reflux, 12 h | 65–75 | Straightforward for ester formation | Additional step after core synthesis |
Summary of Research Results and Data
- The alkali-mediated cyclization method provides yields up to 72% with reproducible purity and melting points around 76–78°C.
- Sodium bicarbonate and sodium carbonate are optimal bases, balancing yield and product quality.
- Reaction times vary from 5 to 20 hours depending on base and solvent.
- One-pot methods using SNAr and reduction steps provide an efficient alternative for substituted imidazo[4,5-c]pyridines but require additional reagents and steps.
- Esterification of carboxylic acid intermediates to the ethyl ester is reliably achieved under acidic reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate and its analogs:
*Calculated molecular weight based on formula.
Challenges and Limitations
- Synthetic Complexity: Fused systems like imidazo[4,5-c]pyridine require precise cyclization conditions, while non-fused imidazoles () face steric hindrance from aryl groups .
- Analytical Consistency : Analogs such as those in faced microanalytical discrepancies, underscoring the need for rigorous characterization of the target compound .
Biological Activity
Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related studies.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol. The compound features a bromine atom at the 7-position and an ethyl ester group at the 2-position of the imidazo ring, which contributes to its unique chemical properties and potential biological activities .
Pharmacological Potential
Research indicates that compounds within the imidazo[4,5-c]pyridine family, including this compound, exhibit a range of biological activities:
- Anticancer Activity: Studies have demonstrated that imidazo[4,5-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against human tumor cell lines such as melanoma (C-32) and glioblastoma (SNB-19) .
- Mechanisms of Action: The anticancer effects are often linked to the induction of apoptosis through modulation of key regulatory proteins involved in the apoptotic pathway, such as TP53, BAX, and BCL-2 .
Case Studies
A notable study evaluated various derivatives of imidazo[4,5-c]pyridine for their anticancer properties. The most potent derivatives exhibited IC50 values ranging from 0.76 to 2.15 μM against the C-32 and SNB-19 cell lines. These findings suggest that structural modifications can enhance biological activity .
Synthesis
The synthesis of this compound typically involves multi-step procedures that include:
- Starting Materials: The synthesis begins with readily available precursors such as 2-chloro-3-nitropyridine.
- Reagents: Common reagents include potassium carbonate and environmentally friendly solvents like DMF or IPA.
- Reaction Conditions: The reactions are often conducted under controlled temperatures to optimize yield and purity.
The synthesis pathway has been noted for its efficiency and minimal environmental impact compared to traditional methods .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among its structural analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromine at position 6 | Different ring structure |
| Ethyl 8-Chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine at position 8 | Variation in halogen substitution |
| Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 6 | Potential for different biological activities |
This table illustrates how variations in substitution can lead to differences in biological activity and pharmacological potential.
Q & A
Basic Research Questions
What are the established synthetic routes for Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate?
The compound is synthesized via cyclization reactions using brominated pyridine precursors. A common approach involves:
- Step 1 : Reacting 5-bromopyridine-2,3-diamine with ethyl glyoxylate or a similar ethyl ester reagent under phase-transfer catalysis (e.g., p-toluenesulfonic acid) in dimethylformamide (DMF) at elevated temperatures .
- Step 2 : Isolation via column chromatography (ethyl acetate/hexane eluent) and recrystallization from ethanol for purity .
- Key parameters : Temperature (80–100°C), solvent choice (DMF for solubility), and base (K₂CO₃) to deprotonate intermediates .
How is the compound characterized after synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C7, ethyl ester at C2) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole ring vibrations .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL software .
What solvents and catalysts are optimal for its synthesis?
- Solvents : DMF is preferred for high-temperature cyclization due to its polarity and boiling point .
- Catalysts : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency, while p-toluenesulfonic acid aids in proton transfer .
Advanced Research Questions
How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Continuous flow reactors : Enhance heat/mass transfer and reduce side products .
- Catalyst screening : Test alternatives like ionic liquids for higher selectivity .
How does bromine substitution at position 7 influence biological activity compared to other positions (e.g., C6)?
- Structure-Activity Relationship (SAR) : Bromine at C7 may enhance steric hindrance, altering binding to enzymes like kinases or antimicrobial targets. Compare with 6-bromo analogs (e.g., Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate) via enzyme inhibition assays .
- Electron-withdrawing effects : The C7 bromine impacts electron density, modulating interactions with biological targets .
How are crystallographic data contradictions resolved for imidazo[4,5-c]pyridine derivatives?
- Refinement protocols : Use SHELXL to adjust parameters (e.g., thermal displacement, occupancy) and validate against Fo/Fc maps .
- Twinning analysis : Check for pseudo-merohedral twinning in crystals, which can distort data .
What is the role of the ethyl ester group in modifying solubility and reactivity?
- Solubility : The ester group increases lipophilicity, enhancing solubility in organic solvents (e.g., ethyl acetate) for downstream reactions .
- Reactivity : The ester acts as a leaving group, enabling nucleophilic substitution (e.g., hydrolysis to carboxylic acid for coupling reactions) .
How are discrepancies in biological activity data addressed across studies?
- Purity validation : Ensure >95% purity via HPLC before testing .
- Assay standardization : Control variables like pH, temperature, and cell lines to minimize variability .
- Statistical analysis : Apply multivariate regression to correlate substituent effects with activity trends .
Methodological Considerations
How is column chromatography optimized for purifying intermediates?
- Eluent ratio : Adjust ethyl acetate/hexane (e.g., 1:1 to 1:3) based on compound polarity .
- Gradient elution : Use stepwise gradients to resolve closely related byproducts .
What strategies validate synthetic intermediates in multi-step routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
